In-Depth Technical Guide: 3,4-Difluoro-5-methylbenzoic acid
In-Depth Technical Guide: 3,4-Difluoro-5-methylbenzoic acid
CAS Number: 1017778-60-7
This technical guide provides a comprehensive overview of 3,4-Difluoro-5-methylbenzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical properties, synthesis, and potential applications, with a focus on providing practical data and experimental context.
Chemical and Physical Data
3,4-Difluoro-5-methylbenzoic acid is a solid at room temperature. The strategic placement of two fluorine atoms and a methyl group on the benzoic acid scaffold significantly influences its electronic properties, reactivity, and biological activity. These substitutions can enhance metabolic stability and binding affinity to biological targets, making it a valuable building block in medicinal chemistry.
| Property | Value |
| CAS Number | 1017778-60-7[1] |
| Molecular Formula | C₈H₆F₂O₂ |
| Molecular Weight | 172.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | No specific data available |
| Boiling Point | No specific data available |
| Solubility | No specific data available |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The fluorine atoms will cause splitting of the adjacent aromatic proton signals.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons (with C-F coupling), and the methyl carbon.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700 cm⁻¹), and C-F stretching bands.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis
A definitive, detailed experimental protocol for the synthesis of 3,4-Difluoro-5-methylbenzoic acid is not widely published. However, a plausible synthetic route can be devised based on established organic chemistry principles and methodologies reported for structurally similar compounds. A common approach involves the carboxylation of a corresponding Grignard or organolithium reagent, which is in turn generated from a suitable brominated or iodinated precursor.
Below is a generalized experimental protocol for the synthesis of a fluorinated benzoic acid, which can be adapted for the synthesis of 3,4-Difluoro-5-methylbenzoic acid, starting from 5-Bromo-1,2-difluoro-3-methylbenzene.
Representative Experimental Protocol: Synthesis of 3,4-Difluoro-5-methylbenzoic acid
Materials:
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5-Bromo-1,2-difluoro-3-methylbenzene
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Magnesium turnings
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Anhydrous Tetrahydrofuran (THF)
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Iodine (catalyst)
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Dry Ice (solid CO₂)
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Hydrochloric acid (HCl)
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Diethyl ether
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Anhydrous sodium sulfate
Procedure:
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a solution of 5-Bromo-1,2-difluoro-3-methylbenzene in anhydrous THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining solution at a rate to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
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Carboxylation: Cool the reaction mixture in an ice bath. Carefully add crushed dry ice to the flask. The Grignard reagent will react with the carbon dioxide to form the magnesium salt of the carboxylic acid.
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Work-up: After the addition of dry ice is complete and the mixture has warmed to room temperature, quench the reaction by the slow addition of aqueous HCl. This will protonate the carboxylate salt.
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Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude 3,4-Difluoro-5-methylbenzoic acid. The product can be further purified by recrystallization from a suitable solvent system.
Applications in Drug Development
Fluorinated benzoic acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. Specifically, fluorination can:
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Enhance Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, leading to a longer half-life of the drug.
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Increase Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as enzymes and receptors.
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Improve Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
3,4-Difluoro-5-methylbenzoic acid, with its specific substitution pattern, presents a unique scaffold for the development of novel therapeutic agents in areas such as oncology, inflammation, and infectious diseases.
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a fluorinated benzoic acid via the Grignard reaction, as described in the experimental protocol.
Caption: General workflow for the synthesis of 3,4-Difluoro-5-methylbenzoic acid.
Signaling Pathway in Drug Action (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where a drug derived from 3,4-Difluoro-5-methylbenzoic acid could act as an inhibitor of a key kinase involved in a disease process.
Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derivative.
